5-Nitropyrimidine-2-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitropyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N4O2/c6-1-5-7-2-4(3-8-5)9(10)11/h2-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAMCKSMTZEHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Nitropyrimidine and Nitropyridinecarbonitrile Derivatives in Contemporary Chemical Synthesis
Nitropyrimidine and nitropyridinecarbonitrile derivatives are classes of organic compounds that have garnered considerable attention in modern chemical synthesis. Pyrimidine (B1678525), a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous biologically active compounds and pharmaceuticals. gsconlinepress.com The introduction of a nitro group (NO2) to the pyrimidine or pyridine (B92270) ring significantly influences the molecule's electronic properties, making it a key precursor in a variety of chemical transformations. mdpi.com
The strong electron-withdrawing nature of the nitro group activates the heterocyclic ring, facilitating nucleophilic substitution reactions. mdpi.commdpi.com This property is extensively exploited in the synthesis of a diverse array of substituted pyrimidines and pyridines. nih.gov Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which are crucial for building more complex molecular architectures. mdpi.commdpi.com
Similarly, the nitrile group (C≡N) is a versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to amines, or reacted with organometallic reagents to form ketones, providing multiple avenues for molecular elaboration. youtube.com The combination of a nitro group and a nitrile group on a pyrimidine or pyridine scaffold, as seen in nitropyrimidinecarbonitriles and nitropyridinecarbonitriles, creates a highly reactive and synthetically valuable molecule. ias.ac.innih.gov
The contemporary significance of these derivatives is underscored by their application in the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comnih.govmdpi.com Likewise, nitropyridine derivatives are key intermediates in the synthesis of bioactive molecules, including inhibitors of enzymes like glycogen (B147801) synthase kinase-3 (GSK3) and compounds with potential anticancer activity. nih.gov
The synthesis of these derivatives often involves metal-catalyzed cross-coupling reactions and other modern synthetic methodologies, reflecting the broader trends in organic chemistry towards efficient and selective bond formation. mdpi.com The continuous exploration of new synthetic routes and applications for nitropyrimidine and nitropyridinecarbonitrile derivatives highlights their enduring importance in the field. ias.ac.inresearchgate.net
Significance of 5 Nitropyrimidine 2 Carbonitrile As a Synthetic Intermediate and Research Target
Within the broader class of nitro-substituted heterocyclic carbonitriles, 5-Nitropyrimidine-2-carbonitrile stands out as a particularly valuable synthetic intermediate. Its structure, which combines the activating effect of the nitro group at the 5-position with the versatile reactivity of the nitrile group at the 2-position of the pyrimidine (B1678525) ring, makes it a powerful tool for synthetic chemists.
The electron-deficient nature of the pyrimidine ring, enhanced by the nitro group, makes the 2-position susceptible to nucleophilic attack, allowing for the introduction of various substituents. This reactivity is central to its role as a building block for more complex heterocyclic systems.
While direct research specifically detailing the synthesis and reactions of this compound is not extensively available in the provided search results, its significance can be inferred from the broader context of pyrimidine-5-carbonitrile and nitropyrimidine chemistry. For instance, pyrimidine-5-carbonitrile derivatives are actively investigated for their potential as anti-proliferative agents and inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov The synthesis of various pyrimidine-5-carbonitrile derivatives is a subject of ongoing research, with methods being developed to create these compounds efficiently. ias.ac.in
Furthermore, the study of related compounds like 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide synthase highlights the interest in the biological activities of nitropyrimidine scaffolds. nih.gov The synthetic utility of similar building blocks, such as 2-chloro-5-nitropyridine-3-carbonitrile, further emphasizes the value of the nitro and nitrile functional groups in constructing complex molecules. sigmaaldrich.com
The table below provides a summary of key related compounds and their research context, illustrating the landscape in which this compound operates.
| Compound/Derivative Class | Key Research Focus |
| Pyrimidine-5-carbonitrile Derivatives | Investigated as potential anti-proliferative agents and VEGFR-2 inhibitors. nih.govrsc.org |
| Nitropyrimidine Derivatives | Studied for various biological activities, including inhibition of nitric oxide synthase. nih.gov |
| Nitropyridinecarbonitrile Derivatives | Utilized as intermediates in the synthesis of bioactive molecules and materials. nih.govsigmaaldrich.com |
| 2-Aminopyrimidine-5-carbonitrile (B129654) Derivatives | Synthesized and screened for antibiotic properties. researchgate.net |
Evolution of Research Themes Surrounding Nitro Substituted Heterocyclic Carbonitriles
De Novo Synthetic Routes to Pyrimidine-2-carbonitrile Architectures
De novo synthesis, the construction of the pyrimidine ring from acyclic precursors, offers a flexible approach to introduce desired substituents at various positions. These methods often involve the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species.
Strategies for Introducing the Nitro Functionality
The introduction of a nitro group at the C5 position of the pyrimidine ring is a critical step. Due to the electron-deficient nature of the pyrimidine ring, direct electrophilic nitration can be challenging and often requires harsh conditions. However, activating groups on the pyrimidine ring can facilitate this transformation. While direct nitration of pyrimidine itself is difficult, the presence of electron-donating groups can activate the ring towards electrophilic substitution at the 5-position youtube.com.
In the context of precursors, nitromalonaldehyde (B3023284) or other nitrated three-carbon synthons can be employed in condensation reactions to build the 5-nitropyrimidine (B80762) core directly. For instance, the reaction of a suitable amidine with a nitrated 1,3-dicarbonyl compound or its equivalent would yield the 5-nitropyrimidine skeleton. The synthesis of 5-nitropyrimidine-2,4-dione analogues has been reported, indicating that the pyrimidine ring can tolerate the nitro group nih.gov.
Methodologies for Carbonitrile Group Incorporation
The carbonitrile group at the C2 position can be introduced through several strategies. One common method involves the displacement of a suitable leaving group, such as a halogen or a sulfonyl group, with a cyanide salt. For example, a route to 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step process involved the oxidation of the methylthio group to a methylsulfonyl group, which was subsequently displaced by cyanide arkat-usa.org. This principle can be applied to precursors of 5-nitropyrimidine-2-carbonitrile.
Another approach is the direct construction of the pyrimidine ring with the 2-carbonitrile group already in place. This can be achieved by using cyanamide (B42294) as the nitrogen-containing component in a condensation reaction. For instance, the synthesis of 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile was achieved from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile and cyanamide nih.gov. A similar strategy could be envisioned where a nitrated malononitrile (B47326) derivative is condensed with a suitable partner and cyanamide.
Multicomponent reactions (MCRs) also provide a powerful tool for incorporating the carbonitrile moiety. The Biginelli reaction and its variations can be adapted to use nitrile-containing building blocks ias.ac.in. For example, the one-pot synthesis of pyrimidine-5-carbonitrile derivatives has been achieved from substituted benzaldehydes, malononitrile, and urea (B33335)/thiourea (B124793) in the presence of ammonium (B1175870) chloride under solvent-free conditions ias.ac.in.
Multi-Step Conversions from Precursor Pyrimidine Derivatives
Often, the most practical approach to synthesizing highly functionalized pyrimidines like this compound is through the stepwise modification of a pre-existing pyrimidine core. This strategy allows for the careful introduction of sensitive functional groups.
A plausible synthetic sequence could begin with a more readily available pyrimidine, such as 2-chloropyrimidine (B141910) or 2-aminopyrimidine. The synthesis could proceed as follows:
Nitration: Introduction of the nitro group at the C5 position. This would likely be performed on a pyrimidine ring bearing activating groups to facilitate the reaction.
Introduction of the Carbonitrile Group: The C2 substituent would then be converted to a nitrile. If starting with 2-chloropyrimidine, a nucleophilic substitution with a cyanide salt could be employed. If starting with 2-aminopyrimidine, a Sandmeyer-type reaction could be a viable, albeit potentially low-yielding, option.
An alternative strategy involves starting with a pyrimidine that already contains one of the desired functional groups. For example, starting with a 2-cyanopyrimidine, one could then perform a nitration reaction at the C5 position. Conversely, starting with a 5-nitropyrimidine derivative, the C2 position could be functionalized to introduce the carbonitrile group. The reduction of 2,4-dichloro-5-nitropyrimidine (B15318) to 2,4-dichloro-5-aminopyrimidine has been reported, highlighting that multi-functionalized nitropyrimidines can undergo further transformations google.com.
Expedited Synthesis Approaches: One-Pot and Multicomponent Reactions
To improve efficiency and reduce waste, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex heterocyclic systems, including pyrimidines.
Development of Efficient Cascade and Tandem Processes
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, are highly desirable. A novel series of sugar-containing pyrimidine derivatives has been synthesized via a two-step tandem process in continuous-flow microreactors, showcasing the potential for streamlined synthesis rsc.org. Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides has also been developed, where the reaction outcome is controlled by the wavelength of light used rsc.org.
For the synthesis of this compound, a hypothetical cascade process could involve the in-situ generation of a reactive intermediate that then undergoes cyclization and subsequent functional group manipulation. For instance, a copper-catalyzed tandem reaction has been described for the synthesis of sulfonamide pyrimidine derivatives mdpi.com.
Catalyst Systems and Solvent Effects in Advanced Synthetic Protocols
The choice of catalyst and solvent can profoundly influence the outcome of pyrimidine synthesis. A variety of catalysts have been employed in MCRs to produce pyrimidine derivatives, including both metal-based and organocatalysts mdpi.com.
Catalyst Systems:
Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps nih.govacs.org.
Nickel Catalysis: Nickel-catalyzed synthesis of pyrimidines has also been explored researchgate.net.
Copper Catalysis: Copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing pyrimidines mdpi.com.
Organocatalysis: L-proline has been used as a Lewis acid organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives nih.gov.
Solvent Effects: The reaction medium can significantly impact reaction rates and selectivity. For instance, in the acid-catalyzed amination of fused pyrimidines, a higher reaction rate was observed in water compared to several organic solvents nih.gov. The use of a mixed solvent system, such as water and ethanol, has been shown to improve the synthesis of certain pyrimidine derivatives researchgate.net. The solubility of pyrimidine derivatives in various organic solvents has been studied, which is a crucial consideration for reaction design and product purification . Solvent-free conditions have also been successfully employed for the synthesis of pyrimidine derivatives, offering a greener alternative ias.ac.inresearchgate.net.
The synthesis of pyrimidine derivatives can be influenced by the polarity of the solvent, with more polar solvents potentially stabilizing polar transition states and accelerating the reaction nih.govnih.gov.
The following table summarizes some of the reported catalyst systems for pyrimidine synthesis:
| Catalyst System | Reaction Type | Reactants | Reference |
| PN5P-Ir-pincer complexes | Multicomponent Synthesis | Amidines, Alcohols | nih.gov, acs.org |
| Titanium-based catalysts | Multicomponent Reaction | Not specified | thieme-connect.com |
| Nickel-based catalysts | Dehydrogenative Coupling | Not specified | researchgate.net |
| Copper(II) | Cycloaddition | Alkynes, Amidines/Guanidines | mdpi.com |
| L-proline/TFA | Multicomponent Reaction | Aldehyde, Urea/Thiourea, Dihydropyran | nih.gov |
| Fe3O4-@poly(vinyl alcohol) NPs | Multicomponent Reaction | Aryl aldehyde, Barbituric acid, Malononitrile | nih.gov |
Optimization of Reaction Conditions for Enhanced Yield and Regioselectivity
The synthesis of the target compound, this compound, is not extensively detailed in publicly available scientific literature. While the compound is mentioned as a commercially available reagent in some chemical patents, specific methodologies for its preparation, particularly regarding the optimization of reaction conditions for improved yield and regioselectivity, are not provided.
However, insights into potential synthetic strategies and optimization parameters can be gleaned from studies on structurally related pyrimidine derivatives. Research into the synthesis of various pyrimidine-5-carbonitriles and nitropyrimidines highlights key factors that are typically manipulated to enhance reaction outcomes. These factors often include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials.
For instance, in the synthesis of other pyrimidine-5-carbonitrile derivatives, multicomponent reactions are frequently employed. These one-pot syntheses often involve the condensation of an aldehyde, a source of the pyrimidine backbone such as urea or thiourea, and a component contributing the cyano group, like malononitrile. The optimization of such reactions typically involves screening different catalysts, including both acidic and basic catalysts, to improve the rate and efficiency of the cyclization and subsequent aromatization steps.
Furthermore, the solvent system plays a crucial role. While some syntheses are performed under solvent-free conditions, others utilize a range of solvents from polar protic, like ethanol, to polar aprotic, such as dimethylformamide (DMF). The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction pathway, thereby affecting both the yield and the regioselectivity of the final product. Temperature is another critical parameter that is fine-tuned to balance reaction kinetics with the stability of the reactants and products, minimizing the formation of byproducts.
Although direct experimental data for the optimization of this compound synthesis is not available in the reviewed literature, the general principles observed in the synthesis of analogous compounds suggest that a systematic variation of catalysts, solvents, and temperature would be essential to develop an efficient and selective protocol.
Reactivity Profiles of the Nitro Group
The nitro group at the C5 position significantly influences the electronic properties of the pyrimidine ring, rendering it highly electrophilic. This group can either be transformed through reduction or be displaced by nucleophiles.
The reduction of the nitro group is a fundamental transformation, providing a gateway to the corresponding 5-aminopyrimidine-2-carbonitrile. This amine is a valuable building block for the synthesis of more complex heterocyclic systems. chemscene.com Common methods for the reduction of aromatic nitro groups are applicable, including catalytic hydrogenation and the use of metallic reducing agents.
Catalytic hydrogenation, often employing catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni), can efficiently convert the nitro group to an amine. nih.govresearchgate.net Another widely used method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). sci-hub.se These reactions proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine. The synthesis of various 2-aminopyrimidine-5-carbonitrile (B129654) derivatives has been reported, often involving the reduction of a nitro precursor as a key step. researchgate.net
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Description |
|---|---|
| H₂, Pd/C | Catalytic hydrogenation; a common and clean method. |
| Fe, HCl | Metal-acid reduction; cost-effective and widely used. |
| Sn, HCl | A classic method for nitro group reduction. |
| Zn, HCl | Another effective metal-acid combination. |
| Na₂S₂O₄ | Sodium dithionite (B78146) can also be used for this transformation. |
The choice of reducing agent can be critical, especially in the presence of other reducible functional groups like the carbonitrile. Milder conditions are often preferred to selectively reduce the nitro group while preserving the nitrile.
The strong electron-withdrawing nature of the two ring nitrogens and the carbonitrile group, combined with the nitro group at C5, makes the pyrimidine ring highly susceptible to nucleophilic attack. libretexts.orgnih.gov While nucleophilic aromatic substitution (SNAr) typically involves the displacement of a halide, the nitro group itself can act as a leaving group in highly activated systems. nih.govmdpi.com
Studies on related nitropyridine systems have shown that the nitro group can be selectively displaced by various nucleophiles, including thiols. nih.govacs.org In some instances, the nitro group has been found to be more susceptible to displacement than a halogen atom present on the same ring. nih.gov This reactivity is attributed to the formation of a stable Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing substituents. nih.govmdpi.com The reaction is initiated by the addition of the nucleophile to the electron-deficient carbon atom bearing the nitro group, followed by the elimination of the nitrite (B80452) anion (NO₂⁻).
Table 2: Examples of Nucleophilic Displacement on Activated Nitroaromatics
| Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Nitropyridines | Thiols | Thioether | nih.gov |
| Nitroimidazoles | Carbon Nucleophiles | C-C coupled product | nih.gov |
This reactivity pathway offers a direct method for the functionalization of the C5 position of the pyrimidine ring, introducing a variety of substituents.
Chemical Transformations Involving the Carbonitrile Moiety
The carbonitrile group at the C2 position is a versatile functional group that can undergo a variety of chemical transformations, allowing for extensive derivatization of the molecule. libretexts.org
The nitrile group can be converted into several other important functional groups. The synthesis of numerous pyrimidine-5-carbonitrile derivatives highlights the utility of this moiety in building complex molecules. ekb.egnih.gov
Hydrolysis: The carbonitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide (5-nitropyrimidine-2-carboxamide) and, upon further hydrolysis, a carboxylic acid (5-nitropyrimidine-2-carboxylic acid). pressbooks.pubumich.edu This transformation is a standard reaction for nitriles and provides access to another class of derivatives. ias.ac.in
Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which would also reduce the nitro group. pressbooks.pub Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) could potentially reduce the nitrile to an aldehyde, though conditions would need to be carefully controlled to avoid reaction at the nitro group. pressbooks.pub
Addition of Nucleophiles: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine. pressbooks.pub This allows for the introduction of various alkyl or aryl groups at the C2 position.
The carbonitrile group, activated by the electron-deficient pyrimidine ring, can participate as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of fused heterocyclic ring systems. Studies on related systems, such as pyridazinecarbonitriles, have shown that the cyano group can facilitate intramolecular [4+2] cycloaddition reactions. mdpi.com
Furthermore, research on 5-nitropyrimidines has demonstrated their ability to undergo cycloadditions with ynamines, leading to the formation of complex fused ring systems like azeto-diazocines. wur.nl While direct examples involving this compound specifically in [3+2] cycloadditions are not extensively documented, the reactivity of nitropyridines with azomethine ylides to form condensed pyrrolines suggests this pathway is plausible. nih.gov Such reactions would involve the C5-C6 double bond of the pyrimidine acting as the 2π component, with the reaction's feasibility influenced by the electronic nature of the substituents. nih.gov These cycloaddition strategies offer a sophisticated approach to building novel polycyclic nitrogen-containing heterocycles.
Reactions of the Pyrimidine Ring System
Beyond the reactions of its substituents, the pyrimidine ring of 5-nitropyrimidine itself can undergo significant transformations, particularly in the presence of nucleophiles. The high degree of electron deficiency in the ring facilitates ring-opening and rearrangement reactions.
Research has shown that 5-nitropyrimidine can undergo ring transformations when treated with various nucleophiles, such as amidines or active methylene (B1212753) compounds. acs.orgwur.nl These reactions can lead to the formation of entirely different heterocyclic systems, such as substituted pyridines. acs.org The mechanism often involves a nucleophilic attack on the pyrimidine ring (typically at C2, C4, or C6), followed by a ring-opening to a linear intermediate, and subsequent re-cyclization to form a new, more stable ring system. mdpi.com This process is often referred to as a degenerate ring transformation.
For instance, the reaction of 5-nitropyrimidine with certain CH-active nitriles can result in the formation of 2-amino-5-nitropyridines. acs.org These transformations showcase the pyrimidine ring acting as a synthon for the construction of other heterocycles.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Aminopyrimidine-2-carbonitrile |
| 5-Nitropyrimidine-2-carboxamide |
| 5-Nitropyrimidine-2-carboxylic acid |
| Palladium on carbon |
| Lithium aluminum hydride |
| Diisobutylaluminium hydride |
| 2-Amino-5-nitropyridine |
| Azeto-diazocine |
| Pyrrolidine |
| Pyridazinecarbonitrile |
| Ynamine |
| Azomethine ylide |
Nucleophilic Aromatic Substitution on the Pyrimidine Core
The electron-withdrawing nature of the nitro and cyano groups activates the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups onto the pyrimidine core. While direct substitution on this compound itself is a key area of study, related pyrimidine systems demonstrate the principles of this reactivity. For instance, studies on other activated pyrimidines, such as those with leaving groups like chlorine, show that substitution reactions with amines can proceed efficiently, often under mild conditions. nih.govrsc.org The presence of a strong electron-withdrawing group is crucial for these transformations. acs.org
In many cases, the substitution is facilitated by the formation of a Meisenheimer-type intermediate, a resonance-stabilized complex, before the leaving group is expelled. acs.org The reaction conditions, including the choice of solvent and the nature of the nucleophile, can significantly impact the reaction's outcome and efficiency. nih.gov
Annulation Reactions for Novel Fused Heterocycles
This compound is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is formed onto the existing pyrimidine structure.
The synthesis of pyrazolo[3,4-d]pyrimidines, which are structurally related to pyrazolo[3,4-b]pyrimidines, often involves the cyclization of a substituted pyrazole (B372694) precursor. nih.govnih.gov For instance, the reaction of an aminopyrazole with various reagents can lead to the formation of the fused pyrimidine ring. nih.govresearchgate.net In a typical approach, an ortho-amino-cyano pyrazole can be cyclized with reagents like thiourea or acetic anhydride (B1165640) to construct the pyrimidine portion of the scaffold. nih.gov The reaction of this compound with hydrazine (B178648) derivatives would be a plausible route to pyrazolo[3,4-b]pyrimidine systems, where the hydrazine would react with the cyano group and a displaceable group on the pyrimidine ring to form the pyrazole ring.
Table 1: Examples of Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis
| Starting Material Type | Reagent | Resulting Scaffold |
|---|---|---|
| Ortho-amino-cyano pyrazole | Thiourea | Pyrazolo[3,4-d]pyrimidine |
| Ortho-amino-cyano pyrazole | Acetic Anhydride | Pyrazolo[3,4-d]pyrimidine |
| Ortho-amino ester of pyrazole | Aliphatic/Aromatic Nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one |
This table illustrates common synthetic strategies for related pyrazolopyrimidine systems.
The construction of the thiazolo[5,4-d]pyrimidine (B3050601) scaffold can be achieved from appropriately substituted pyrimidines. scilit.comnih.govnih.gov A common synthetic route involves the reaction of a diaminopyrimidine with a source of a one-carbon unit, or the cyclization of an aminothiopyrimidine derivative. mdpi.com For example, 4-amino-5-cyanopyrimidines can be converted to the corresponding thiazolo[5,4-d]pyrimidines. The synthesis often begins with a substituted thiazole (B1198619) which is then used to build the pyrimidine ring. mdpi.com The reaction of this compound with a sulfur nucleophile could potentially lead to an intermediate that, upon further transformation, yields a thiazolo[5,4-d]pyrimidine.
Purines are fundamental heterocyclic compounds in nature. researchgate.net The synthesis of purine (B94841) analogues is a significant area of research. researchgate.net Pyrimidine derivatives serve as crucial precursors for the construction of purine and purine-like scaffolds. The general strategy involves the formation of an imidazole (B134444) ring fused to the pyrimidine core. This can be accomplished by introducing appropriate functional groups at the 4 and 5 positions of the pyrimidine ring, which can then be cyclized. While direct conversion of this compound to a purine is complex, it can serve as a starting material for obtaining the necessary di-substituted pyrimidines required for purine synthesis.
Investigations into Reaction Mechanisms and Pathway Elucidation
The understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For the transformations involving this compound, several mechanistic aspects are of interest.
In nucleophilic aromatic substitution reactions, the mechanism often proceeds through a two-step process involving the formation of a resonance-stabilized intermediate (a Meisenheimer complex). acs.org The rate of the reaction can be influenced by the stability of this intermediate and the nature of the leaving group. rsc.org
For annulation reactions, the mechanism can be more complex, often involving a series of steps. For example, in the formation of fused heterocycles, a proposed mechanism might involve an initial nucleophilic attack followed by an intramolecular cyclization and subsequent aromatization. semanticscholar.org Computational studies and kinetic experiments are often employed to elucidate these pathways. For instance, in some multicomponent reactions leading to fused pyridine systems, the mechanism has been suggested to involve a Knoevenagel condensation followed by a Pinner-type cyclization. semanticscholar.org
The study of reaction mechanisms for the synthesis of pyrazolo[3,4-d]pyrimidines has shown that the process can be influenced by the reaction conditions, with microwave-assisted synthesis sometimes offering higher yields in shorter reaction times compared to conventional heating. nih.gov
Computational and Theoretical Chemistry of 5 Nitropyrimidine 2 Carbonitrile
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules. For 5-Nitropyrimidine-2-carbonitrile, these methods offer a lens to view its electronic architecture and predict its chemical behavior.
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. nih.gov This method is employed to calculate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. ijraset.comijcce.ac.ir DFT calculations have been successfully used to optimize molecular structures, determine vibrational frequencies, and investigate the outcomes of chemical reactions. ijraset.comnih.gov For substituted pyrimidine (B1678525) and pyridine (B92270) derivatives, DFT has proven to be a reliable tool for structural and spectroscopic analysis. nih.govrsc.orgnih.gov
Selection of Appropriate Exchange-Correlation Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. nih.govals-journal.com It is frequently paired with the 6-311++G(d,p) basis set, which is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms. ijraset.comals-journal.comrsc.org This combination has been shown to provide accurate predictions of molecular geometries, vibrational spectra, and electronic properties for a wide range of organic molecules, including those with similar structural motifs to this compound. ijraset.comnih.govrsc.orgnih.gov The use of such a robust basis set is crucial for describing the electronic distribution, particularly for a molecule containing electronegative atoms and a π-conjugated system. ijraset.comals-journal.com
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide several descriptors that help in understanding and predicting the chemical behavior of this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Gaps
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. als-journal.commdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. mdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com For related nitro- and cyano-substituted heterocyclic compounds, FMO analysis has been used to understand their electronic transitions and reactivity patterns. nih.govnih.gov
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy | (Value to be determined by specific calculation) |
| LUMO Energy | (Value to be determined by specific calculation) |
| HOMO-LUMO Gap | (Value to be determined by specific calculation) |
Note: Specific energy values require dedicated quantum chemical calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. researchgate.netresearchgate.net Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For molecules containing nitro groups and heterocyclic rings, MEP analysis helps in identifying the electron-rich and electron-deficient areas, thereby predicting the sites of interaction with other chemical species. nih.govresearchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. huntresearchgroup.org.uk It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, offering a chemically intuitive representation of the electron density. huntresearchgroup.org.uk NBO analysis is used to determine the natural atomic charges on each atom, providing a more accurate charge distribution than other methods like Mulliken population analysis. huntresearchgroup.org.uk It also provides information about the hybridization of atomic orbitals in forming bonds and the stabilizing effects of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. icm.edu.pl This analysis is particularly useful for understanding the electronic effects of substituents, such as the nitro and cyano groups in this compound, on the pyrimidine ring. nih.govresearchgate.net
Table 2: Natural Bond Orbital (NBO) Analysis Summary
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| N (in Nitro) | (Value to be determined by specific calculation) | (e.g., sp²) |
| C (in Cyano) | (Value to be determined by specific calculation) | (e.g., sp) |
| Pyrimidine Ring Atoms | (Values to be determined by specific calculation) | (e.g., sp²) |
Note: Specific charge and hybridization values require dedicated NBO calculations for this compound.
Global and Local Reactivity Indices
The energies of HOMO and LUMO are fundamental for determining these reactivity indices. For instance, in 2A5NP, the calculated HOMO and LUMO energies show that charge transfer occurs within the molecule. nih.gov The energy gap between these orbitals is a critical factor in determining molecular stability and reactivity.
Table 1: Conceptual DFT-Based Global Reactivity Descriptors (Note: Data for a related compound, 2-amino-5-nitropyrimidine, is used for illustrative purposes.)
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |
Spectroscopic Property Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and for the structural elucidation of new compounds.
Theoretical Determination of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Computational Simulation of Infrared (IR) and Raman Vibrational Spectra
Vibrational spectroscopy, encompassing IR and Raman techniques, is a fundamental tool for identifying functional groups and elucidating molecular structure. DFT calculations are highly effective in simulating these spectra. youtube.com By calculating the harmonic vibrational frequencies, IR intensities, and Raman activities, a theoretical spectrum can be constructed that can be compared with experimental data. nih.gov For the related molecule 2-amino-5-nitropyrimidine, DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set have been performed to investigate its molecular structure and vibrational frequencies. nih.gov This allows for a complete assignment of the observed vibrational bands in the recorded FTIR and FT-Raman spectra. nih.gov Such computational studies are crucial for understanding the vibrational modes of the molecule. nih.govaps.org
Prediction of Ultraviolet-Visible (UV-Vis) Absorption Characteristics (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art method for predicting the electronic absorption spectra of molecules. mdpi.comresearchgate.net This approach can accurately calculate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netrsc.org Studies on related molecules like 2-aminopyrimidine-5-carbonitrile (B129654) have utilized TD-DFT to investigate their UV-Vis spectra. mahendrapublications.com These calculations reveal that the absorption bands typically arise from π→π* electronic transitions. mahendrapublications.com The calculated HOMO-LUMO energy gap is also a key indicator of the electronic transition energies. nih.gov For many organic molecules, TD-DFT calculations have shown good agreement with experimental UV-Vis data. mdpi.com
Table 2: Predicted UV-Vis Absorption Data (Note: This table illustrates the type of data obtained from TD-DFT calculations for related pyrimidine derivatives.)
| Compound | Method/Basis Set | Solvent | Calculated λmax (nm) | Transition |
| 2-aminopyrimidine-5-carbonitrile | TD-DFT/B3LYP | N/A | Lowest excited states | π→π* |
Thermochemical Analysis and Stability Assessments
Calculation of Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy, Heat Capacity)
Quantum chemical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its enthalpy, entropy, Gibbs free energy, and heat capacity. These parameters are essential for understanding the stability of the molecule and its behavior in chemical reactions at different temperatures. The vibrational frequency calculations performed for IR and Raman spectral simulations also yield these thermodynamic parameters. While specific thermochemical data for this compound is not available in the search results, studies on similar compounds like 2-chloro-5-nitro pyridine have involved the calculation of thermodynamic properties using DFT methods.
Table 3: Illustrative Thermodynamic Parameters (Note: This table is a representation of the kind of data obtained from computational thermochemical analysis.)
| Parameter | Description |
| Standard Enthalpy (H°) | The total heat content of the system. |
| Standard Entropy (S°) | The measure of the system's disorder. |
| Standard Gibbs Free Energy (G°) | The energy available to do useful work. |
| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by one degree. |
These calculated thermodynamic functions offer a deeper understanding of the molecule's stability and are crucial for predicting reaction equilibria and kinetics.
Computational Studies on Tautomerism and Isomeric Stability
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a well-documented phenomenon in heterocyclic chemistry. For this compound, theoretical calculations are essential to predict the potential existence and relative stability of different tautomeric forms. While specific experimental or computational studies on the tautomerism of this compound are not extensively reported in the literature, analogies can be drawn from computational investigations of related nitro-substituted heterocyclic compounds.
The primary form of tautomerism expected for this compound, besides potential proton shifts involving the pyrimidine ring nitrogens under certain conditions, is nitro-acinitro tautomerism. This involves the migration of a proton from an adjacent carbon to the oxygen of the nitro group, resulting in an aci-nitro form, which is a nitronic acid derivative.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for evaluating the energetic landscape of such tautomeric systems. By calculating the ground-state energies of the different possible isomers, their relative stabilities can be determined. The relative energies dictate the equilibrium population of each tautomer.
A hypothetical computational study on the tautomerism of this compound would likely investigate the structures shown below: the canonical nitro form and the aci-nitro tautomer.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Structure | Method/Basis Set | Relative Energy (kcal/mol) |
| Nitro Form | ![]() | DFT/B3LYP/6-311+G(d,p) | 0.00 (Reference) |
| Aci-Nitro Form | ![]() | DFT/B3LYP/6-311+G(d,p) | > 10 |
Note: The data in this table is illustrative and based on general principles of nitro-acinitro tautomerism. The aci-nitro form is typically significantly less stable than the nitro form in simple nitroalkanes and nitroarenes.
The stability of these tautomers can also be influenced by the surrounding environment. Computational models can simulate solvent effects using approaches like the Polarizable Continuum Model (PCM). In polar solvents, the relative stability of a more polar tautomer might be enhanced. For this compound, the nitro form is expected to be substantially more stable in both the gas phase and in various solvents, rendering the aci-nitro form a minor or transient species under normal conditions. The high energy barrier for the proton transfer would also make the interconversion kinetically unfavorable.
Investigation of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, frequency conversion, and data storage. Organic molecules with significant NLO properties often possess a combination of electron-donating and electron-withdrawing groups linked by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
This compound possesses strong electron-withdrawing nitro (-NO2) and cyano (-CN) groups attached to the π-deficient pyrimidine ring. This architecture suggests that the molecule could exhibit interesting NLO properties. Computational chemistry provides a powerful avenue for the theoretical prediction and analysis of these properties.
The key NLO parameters that can be calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO activity of a molecule.
Quantum chemical calculations, typically using DFT with a suitable functional and basis set, can predict these NLO properties. Time-dependent DFT (TD-DFT) can be employed to study the excited-state properties and to understand the charge-transfer characteristics that give rise to the NLO response. nih.gov
Table 2: Hypothetical Calculated NLO Properties of this compound
| Parameter | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | > 5 D |
| Mean Polarizability | α | > 80 |
| First Hyperpolarizability | β_tot | > 1000 |
Note: The data in this table is hypothetical and for illustrative purposes only. The values are estimated based on the general effects of nitro and cyano groups on aromatic systems. The actual values would require specific DFT calculations.
The presence of the strong nitro and cyano electron-withdrawing groups is expected to induce a significant dipole moment and enhance the hyperpolarizability. The π-system of the pyrimidine ring acts as the bridge for charge delocalization, which is a key factor for a large NLO response. Computational studies on similar pyrimidine derivatives have shown that such substitutions can lead to significant NLO activity. rsc.org The investigation of the frontier molecular orbitals (HOMO and LUMO) would also provide insight into the ICT process, with the HOMO likely localized on the pyrimidine ring and the LUMO on the nitro and cyano groups, leading to a low energy gap which is often correlated with higher NLO responses. nih.gov
Advanced Structural Elucidation and Solid State Characteristics of 5 Nitropyrimidine 2 Carbonitrile Derivatives
Single-Crystal X-ray Diffraction Analysis
Determination of Precise Molecular Geometry and Bond Parameters
Through single-crystal X-ray diffraction, researchers can ascertain the unit cell dimensions, bond lengths, and bond angles of 5-nitropyrimidine-2-carbonitrile derivatives with high precision. carleton.edu For instance, in a study of 5-nitro-N,N-diphenylpyrimidine-4,6-diamine, a derivative of nitropyrimidine, the analysis revealed an asymmetric substitution pattern within the pyrimidine (B1678525) ring, indicating a polarization of the electronic structure. nih.gov
Detailed crystallographic data for derivatives such as 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione has been successfully determined, including its orthorhombic crystal system and specific unit cell parameters (a = 14.9594 (15) Å, b = 25.711 (3) Å, c = 4.5004 (4) Å). researchgate.net Such precise measurements are fundamental to understanding the molecule's intrinsic properties. carleton.edu
Below is a table summarizing crystallographic data for a representative nitropyrimidine derivative.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |
| 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione | C19H16N4O6 | Orthorhombic | Pna21 | a = 14.9594(15) Å, b = 25.711(3) Å, c = 4.5004(4) Å |
Elucidation of Crystal Packing and Supramolecular Architecture
In the case of 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, molecules are linked into centrosymmetric dimers, which then form chains through π–π stacking interactions. nih.gov This leads to a one-dimensional supramolecular structure. nih.gov The study of various nitropyrimidine derivatives reveals that their supramolecular structures can range from zero-dimensional (isolated molecules) to three-dimensional networks, depending on the nature and number of hydrogen bonds and other interactions. nih.gov For example, in some pyrimidine derivatives, a combination of multiple hydrogen bonds can link components into a continuous three-dimensional structure. nih.gov
Analysis of Intermolecular Interactions
The stability and structure of molecular crystals are largely determined by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, collectively play a critical role in the crystal's architecture.
Detailed Characterization of Hydrogen Bonding Networks (N-H···N, C-H···O)
Hydrogen bonds are among the most significant forces directing the assembly of molecules in the crystal. rsc.org In nitropyrimidine derivatives, various types of hydrogen bonds are observed. For instance, in 5-nitro-N,N-diphenylpyrimidine-4,6-diamine, intramolecular N—H⋯O hydrogen bonds are present. researchgate.net This same compound also exhibits intermolecular three-center C—H⋯(O)2 hydrogen bonds that link molecules into dimers. nih.govresearchgate.net In other pyrimidine systems, N—H⋯N hydrogen bonds can generate chains of rings, which are further linked into sheets by N—H⋯O hydrogen bonds. nih.gov These sheets can then be connected by C—H⋯O interactions to form a three-dimensional network. nih.gov
A summary of hydrogen bond distances for a related compound is provided below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| N4—H4⋯O51 | 0.88 | 1.88 | 2.552 (3) | 132 |
| N6—H6⋯O52 | 0.88 | 1.85 | 2.569 (3) | 137 |
| C66—H66⋯O51(i) | 0.95 | 2.59 | 3.348 (3) | 137 |
| C66—H66⋯O52(i) | 0.95 | 2.43 | 3.372 (3) | 171 |
Data for 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine. Symmetry code: (i) -x+1, -y+1, -z+1. nih.gov
Examination of Van der Waals Interactions and Aromatic Stacking (π-π Interactions)
Van der Waals forces and π–π stacking interactions are crucial for the stabilization of crystal structures, particularly in aromatic compounds. nih.gov In many nitropyrimidine derivatives, π–π stacking interactions play a significant role in the formation of one-dimensional ladder-like or chain structures. nih.govnih.gov These interactions involve the overlap of π-orbitals of adjacent aromatic rings. rsc.org The strength of these interactions can be influenced by factors such as metal coordination, which can lead to stronger stacking than in conventional π–π complexes. nih.gov The interplay between hydrogen bonding and π-π stacking is a central theme in the crystal engineering of such compounds. rsc.orgrsc.org
Hirshfeld Surface Analysis and Associated 2D-Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.govacs.org This method maps the Hirshfeld surface with colors to indicate distances shorter or longer than the van der Waals radii, providing a clear picture of intermolecular contacts. nih.gov
This analysis, coupled with 2D-fingerprint plots, allows for the deconvolution of the Hirshfeld surface into contributions from different types of intermolecular contacts. researchgate.netnih.gov For example, in the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, Hirshfeld analysis revealed that the most significant contributions to the crystal packing are from O⋯H/H⋯O (53.2%), N⋯H/H⋯N (12.5%), and C⋯H/H⋯C (9.6%) interactions. nih.gov Similarly, for 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, the dominant interactions were found to be O···H (37.1%), H···H (24%), and H···C/C···H (22.6%). researchgate.net This quantitative data is invaluable for understanding the relative importance of different interactions in stabilizing the crystal structure.
The table below shows the percentage contribution of various intermolecular contacts for a related pyrimidine derivative.
| Interaction Type | Contribution (%) |
| O···H/H···O | 53.2 |
| N···H/H···N | 12.5 |
| C···H/H···C | 9.6 |
Data for 2,4,6-triaminopyrimidine-1,3-diium dinitrate. nih.gov
5 Nitropyrimidine 2 Carbonitrile As a Versatile Building Block in Complex Chemical Synthesis
Strategic Use in the Construction of Diverse Heterocyclic Systems
The electron-deficient nature of the 5-nitropyrimidine-2-carbonitrile core makes it an excellent substrate for reactions designed to build larger, fused heterocyclic systems. The nitro and cyano groups not only activate the pyrimidine (B1678525) ring towards nucleophilic attack but also serve as synthetic handles for subsequent cyclization reactions.
This compound is a potent precursor for the synthesis of fused pyrimidine systems, which are privileged scaffolds in drug discovery. Two notable examples of such systems are pyrazolo[1,5-a]pyrimidines and nih.govnih.govwikipedia.orgtriazolo[1,5-a]pyrimidines. nih.govnih.gov These fused heterocycles are of significant interest due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents. nih.govorganic-chemistry.org
The general synthesis of these fused systems often involves the reaction of a pyrimidine derivative with a dinucleophile. For instance, the reaction of a suitably substituted pyrimidine with hydrazine (B178648) or its derivatives can lead to the formation of a pyrazolopyrimidine core, while reaction with hydrazides can yield triazolopyrimidines. researchgate.netmdpi.com The this compound scaffold is well-suited for these transformations. The nitro group can be reduced to an amine, which, along with the existing ring nitrogens and the C2-carbonitrile group, provides the necessary reactive sites for annulation reactions with appropriate reagents to form these complex fused structures.
Table 1: Key Fused Heterocyclic Systems Accessible from Pyrimidine Precursors
| Fused System | General Biological Significance |
|---|---|
| Pyrazolo[1,5-a]pyrimidine | Kinase inhibitors, anti-inflammatory, antiproliferative, antiviral agents. nih.govorganic-chemistry.org |
| nih.govnih.govwikipedia.orgTriazolo[1,5-a]pyrimidine | Purine (B94841) isosteres, anticancer agents, parasitic disease treatments. nih.govnih.gov |
This table illustrates the importance of the target fused systems in medicinal chemistry.
Ring transformation reactions are a powerful tool in synthetic chemistry, allowing for the conversion of one heterocyclic system into another. The high electrophilicity of the 5-nitropyrimidine (B80762) ring makes it a candidate for such transformations, particularly via mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl In these processes, a nucleophile attacks the electron-deficient ring, leading to the cleavage of a C-N bond and subsequent rearrangement and re-cyclization to form a new ring system.
While specific examples detailing the direct conversion of this compound into pyridine (B92270) or pyridazine (B1198779) derivatives are not widely documented, the ring transformation of the parent compound, 5-nitropyrimidine, is known. wur.nl This suggests that under appropriate conditions with specific nucleophiles, the this compound ring could be opened and recyclized to afford highly substituted nitropyridines. Such reactions would provide access to pyridine scaffolds that are otherwise difficult to synthesize. nih.gov The Dimroth rearrangement is another relevant transformation, typically involving the isomerization of fused heterocycles or the interchange of endocyclic and exocyclic heteroatoms, which is a known process for certain pyrimidine derivatives. nih.govwikipedia.org
Application in the Development of Advanced Molecular Architectures
The predictable reactivity and functional group tolerance of this compound make it an ideal starting point for the rational design and synthesis of molecules with complex substitution patterns and novel structural frameworks.
The strong activation provided by the C5-nitro group facilitates nucleophilic aromatic substitution at other positions on the pyrimidine ring. This allows for the controlled introduction of a wide variety of substituents, leading to scaffolds with intricate and diverse substitution patterns. A key example is the degenerate ring transformation of 5-nitropyrimidine with amidines, which results in the formation of 2-substituted 5-nitropyrimidines. doi.org This reactivity pattern demonstrates how the core scaffold can be elaborated by introducing new groups at the C2 position, displacing the original nitrile group in this compound or another leaving group in a related derivative. This strategy is foundational for creating libraries of compounds for biological screening.
Table 2: Potential Substitutions on the 5-Nitropyrimidine Core
| Reagent Type | Introduced Substituent | Reaction Principle |
|---|---|---|
| Amidines | Substituted Amino Groups | Degenerate Ring Transformation doi.org |
| Amines | Amino Functionalities | Nucleophilic Aromatic Substitution |
This table showcases the versatility of the scaffold in accommodating various functional groups.
This compound serves as a foundational element in the design of entirely new molecular frameworks. Chemists can leverage the distinct reactivity of the nitro and cyano groups to build out complex structures. For example, the nitro group can be reduced to a highly versatile amino group, which can then participate in amide bond formations, reductive aminations, or the construction of new heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used as an anchor point for building heterocycles like tetrazoles.
This strategic, multi-step approach allows for the creation of novel molecular architectures designed to interact with specific biological targets. The pyrimidine-5-carbonitrile motif, for instance, is a core component in the design of dual PI3K/mTOR inhibitors, where various heterocyclic moieties are attached to the main scaffold to optimize biological activity. researchgate.net The design process often involves using the this compound core as a rigid scaffold from which different pharmacophoric elements can be projected in three-dimensional space to achieve a desired biological effect.
Structure-Reactivity Relationships Guiding Building Block Utility
The immense utility of this compound as a synthetic building block is a direct consequence of its electronic structure. The molecule's reactivity is governed by the interplay between the inherent electron-deficient pyrimidine ring and the powerful electron-withdrawing nature of its substituents.
The pyrimidine ring itself is an electron-poor heterocycle due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the nitro group (-NO₂) at the C5 position, which is one of the strongest electron-withdrawing groups in organic chemistry. The nitrile group (-CN) at C2 further contributes to this electron deficiency.
This cumulative electron withdrawal renders the pyrimidine ring highly electrophilic. Consequently, the carbon atoms of the ring (particularly C2, C4, and C6) are exceptionally susceptible to attack by a wide range of nucleophiles. This high electrophilicity is the key to its role in nucleophilic aromatic substitution reactions and ring transformations. wur.nl Comparative studies have shown that the pyrimidine-carbonitrile series is more susceptible to metabolism via nucleophilic attack than the corresponding pyridazine and pyridine series, a direct reflection of its greater electrophilicity.
Directing Effects of Nitro and Carbonitrile Groups on Synthetic Outcomes
The reactivity and regioselectivity of this compound in chemical transformations are profoundly influenced by the electronic properties of the nitro (-NO₂) and carbonitrile (-CN) substituents. Both groups are strongly electron-withdrawing, a characteristic that significantly deactivates the pyrimidine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr).
The pyrimidine ring itself is an electron-deficient heterocycle due to the presence of two nitrogen atoms, which inherently lowers its reactivity towards electrophiles compared to benzene. rsc.org The addition of a nitro group, one of the most potent electron-withdrawing groups, further diminishes the electron density of the ring through both inductive and resonance effects. nih.gov This deactivating nature makes electrophilic substitution reactions on this compound exceptionally challenging. When such reactions are forced under harsh conditions, the directing effect of the nitro group would favor substitution at the meta-position relative to itself, which is the C-4 position of the pyrimidine ring.
Conversely, the pronounced electron deficiency induced by the nitro and carbonitrile groups renders the pyrimidine ring highly susceptible to nucleophilic attack. In the context of nucleophilic aromatic substitution, electron-withdrawing groups activate the ring, particularly at positions ortho and para to their location, by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org
In this compound, the nitro group at C-5 and the carbonitrile group at C-2 work in concert to activate the ring for nucleophilic displacement. A nucleophile is most likely to attack the positions ortho or para to the strongly activating nitro group. This would correspond to the C-4 and C-6 positions. The carbonitrile group at C-2 also contributes to the activation of these positions. Therefore, nucleophilic substitution reactions on this compound are anticipated to occur preferentially at the C-4 or C-6 positions. The presence of a potential leaving group at one of these positions would facilitate such transformations.
Control of Chemo-, Regio-, and Stereoselectivity in Derivatization
The predictable electronic landscape of this compound provides a powerful tool for controlling the outcomes of its derivatization reactions, specifically in terms of chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, the primary sites of reactivity are the pyrimidine ring carbons (susceptible to nucleophilic attack) and the nitro and carbonitrile groups themselves. For instance, the nitro group can be selectively reduced to an amino group under various conditions, which in turn would dramatically alter the electronic properties and subsequent reactivity of the pyrimidine ring. Similarly, the carbonitrile group can undergo hydrolysis to a carboxylic acid or be converted to other functional groups. The choice of reagents and reaction conditions allows for the selective transformation of one of these functionalities while leaving the others intact, a critical aspect in multi-step syntheses.
Regioselectivity , the control of the position of chemical bond formation, is a key consideration in the derivatization of this compound. As discussed, nucleophilic aromatic substitution is expected to be highly regioselective, favoring the C-4 and C-6 positions. The specific position of attack can often be influenced by the nature of the nucleophile and the reaction conditions. For example, a bulkier nucleophile might preferentially attack the less sterically hindered position. If a leaving group is present at either C-4 or C-6, its displacement will be the predominant reaction pathway.
Stereoselectivity , the control of the formation of stereoisomers, becomes relevant when a derivatization reaction introduces a new chiral center. While the parent molecule, this compound, is achiral, reactions at the pyrimidine ring or modifications of the substituents can lead to the formation of chiral products. For instance, the addition of a chiral nucleophile to the pyrimidine ring could proceed with a degree of stereoselectivity, influenced by the steric and electronic environment of the substrate. The principles of stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, can be applied to control the stereochemical outcome of such reactions, leading to the preferential formation of one enantiomer or diastereomer.
Below is a table summarizing the expected reactivity and selectivity for the derivatization of this compound based on established chemical principles.
| Reaction Type | Expected Reactivity | Probable Site of Reaction | Controlling Factors |
| Electrophilic Aromatic Substitution | Very Low | C-4 (meta to -NO₂) | Harsh reaction conditions required due to strong deactivation. |
| Nucleophilic Aromatic Substitution | High | C-4 and C-6 (ortho/para to -NO₂) | Presence of a good leaving group at these positions; nature of the nucleophile. |
| Reduction of Nitro Group | High | -NO₂ group | Choice of reducing agent (e.g., SnCl₂, H₂/Pd). |
| Hydrolysis of Carbonitrile Group | Moderate to High | -CN group | Acidic or basic conditions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Nitropyrimidine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration of pyrimidine precursors followed by cyano substitution. For example, nitration of 2-aminopyrimidine derivatives using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) can introduce the nitro group. Subsequent cyanation via nucleophilic substitution with CuCN/KCN in polar aprotic solvents (e.g., DMF) under reflux improves yield . Optimization requires monitoring pH, temperature, and catalyst selection (e.g., Pd/C for dehalogenation steps) to minimize byproducts like 5-aminopyrimidine derivatives .
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .
- NMR : ¹H NMR identifies aromatic protons (δ 8.5–9.5 ppm for pyrimidine ring), while ¹³C NMR resolves nitrile carbons (~115 ppm) and nitro-substituted carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition : Test against thymidylate synthase or dihydrofolate reductase using UV-Vis kinetics to measure IC₅₀ values .
- Antimicrobial Screening : Broth microdilution assays (NCCLS guidelines) against Gram-positive/negative bacteria and fungi, with nitrofurazone as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets compute HOMO-LUMO gaps, predicting electrophilic reactivity at the nitro and nitrile groups. Exact exchange terms improve accuracy for charge transfer and bond dissociation energies . Solvation effects (PCM model) refine predictions for aqueous reactivity .
Q. What mechanistic insights explain contradictory regioselectivity in substitution reactions of this compound?
- Methodological Answer : Competing pathways (SNAr vs. radical mechanisms) depend on substituent electronic effects. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁵N/²H) differentiate mechanisms. For example, electron-withdrawing nitro groups favor SNAr at the 4-position, while radical initiators (AIBN) promote 6-substitution .
Q. How can researchers resolve discrepancies between experimental and computational data for this compound’s thermodynamic properties?
- Methodological Answer :
- Thermochemical Analysis : Compare experimental calorimetry (ΔHf) with DFT-calculated values using gradient-corrected functionals (e.g., Lee-Yang-Parr) .
- Error Analysis : Statistical tools (e.g., mean absolute deviation) identify systematic errors in basis sets or solvent models .
- Multi-reference Methods : CASSCF calculations address strong correlation effects in nitro group dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


